

The Pharmacodynamics of VER-50589: A Technical Overview

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Compound of Interest		
Compound Name:	VER-50589	
Cat. No.:	B611662	Get Quote

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Abstract

VER-50589 is a potent, synthetic small-molecule inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, differentiation, and survival. This document provides a comprehensive technical guide on the pharmacodynamics of **VER-50589**, summarizing key quantitative data, detailing experimental methodologies, and illustrating its mechanism of action and experimental workflows through signaling pathway and process diagrams.

Introduction

Heat Shock Protein 90 (HSP90) has emerged as a critical target in oncology due to its role in stabilizing oncoproteins and mediating tumor cell survival. **VER-50589** is a resorcinylic pyrazole/isoxazole amide analogue designed for high-affinity binding to the N-terminal ATP-binding pocket of HSP90.[1] Its inhibition of HSP90's ATPase activity leads to the ubiquitination and subsequent proteasomal degradation of HSP90 client proteins, resulting in cell cycle arrest and apoptosis in cancer cells. This guide delves into the specific pharmacodynamic properties of **VER-50589**.

Quantitative Pharmacodynamic Data

The following tables summarize the key in vitro and cellular potency metrics of VER-50589.



Table 1: In Vitro Binding Affinity and Inhibitory Potency of VER-50589

Parameter	Target	Value	Assay Conditions
IC50	НЅР90β	21 nM	Competitive binding fluorescence polarization assay.[2] [3][4][5]
IC50	Recombinant Yeast Hsp90	143 ± 23 nM	ATPase activity assay in the presence of 400 µM ATP.[3][4]
IC50	Recombinant Human HSP90β	821 nM	In the presence of the activator AHA1.[4]
Kd	Recombinant Human HSP90β	4.5 ± 2.2 nM	

Table 2: Cellular Antiproliferative Activity of VER-50589 (GI50 values)

Cell Line	Cancer Type	GI50 Value
Mean (Panel)	Human Cancer Cell Lines	78 ± 15 nM
CH1	Human Ovarian	32.7 ± 0.2 nM
HUVEC	Non-tumorigenic	19 ± 2.4 nM
MCF10a	Non-tumorigenic Breast	Higher than cancer cells
PNT2	Non-tumorigenic Prostate	Higher than cancer cells

Mechanism of Action

VER-50589 exerts its therapeutic effects by inhibiting the intrinsic ATPase activity of HSP90.[2] This inhibition disrupts the HSP90 chaperone cycle, leading to the misfolding and subsequent degradation of a wide array of oncogenic client proteins.

Signaling Pathway

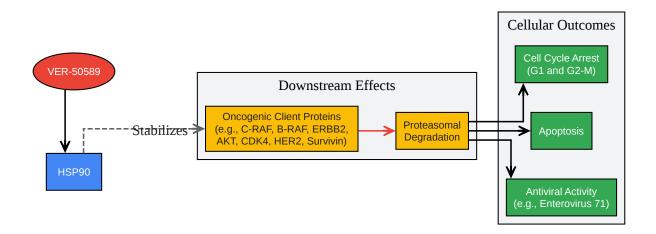




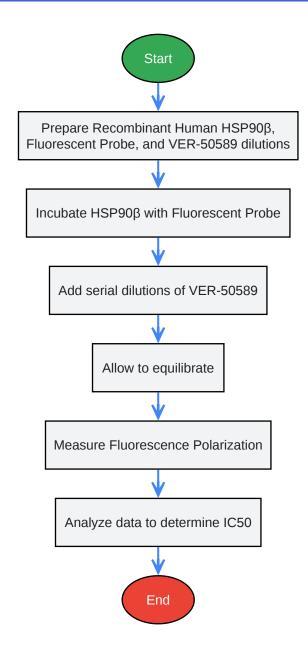


The inhibition of HSP90 by **VER-50589** impacts multiple critical signaling pathways implicated in cancer. The diagram below illustrates the primary mechanism of action.









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